molecular formula C34H22Br2N4OS B11097861 [3',4-Bis(4-bromophenyl)-2-phenyl-2{H},3'{H}-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-YL](phenyl)methanone

[3',4-Bis(4-bromophenyl)-2-phenyl-2{H},3'{H}-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-YL](phenyl)methanone

Cat. No.: B11097861
M. Wt: 694.4 g/mol
InChI Key: VOLRTIVZUJNOKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’,4-Bis(4-bromophenyl)-2-phenyl-2{H},3’{H}-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-YLmethanone is a complex organic compound characterized by its unique spiro structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

The synthesis of 3’,4-Bis(4-bromophenyl)-2-phenyl-2{H},3’{H}-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-YLmethanone typically involves multiple steps. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the spiro structure. Common reagents used in these reactions include bromophenyl derivatives, phenylhydrazine, and thiadiazole precursors. The reaction conditions usually involve the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

3’,4-Bis(4-bromophenyl)-2-phenyl-2{H},3’{H}-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-YLmethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’,4-Bis(4-bromophenyl)-2-phenyl-2{H},3’{H}-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-YLmethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and inhibit the growth of certain cancer cells .

Properties

Molecular Formula

C34H22Br2N4OS

Molecular Weight

694.4 g/mol

IUPAC Name

[4,4'-bis(4-bromophenyl)-2'-phenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-yl]-phenylmethanone

InChI

InChI=1S/C34H22Br2N4OS/c35-25-17-15-23(16-18-25)31-29-13-7-8-14-30(29)34(39(37-31)27-11-5-2-6-12-27)40(28-21-19-26(36)20-22-28)38-33(42-34)32(41)24-9-3-1-4-10-24/h1-22H

InChI Key

VOLRTIVZUJNOKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NN(C3(S2)C4=CC=CC=C4C(=NN3C5=CC=CC=C5)C6=CC=C(C=C6)Br)C7=CC=C(C=C7)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.